![molecular formula C15H11NO3S2 B2899168 Methyl 3-(thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-26-9](/img/structure/B2899168.png)
Methyl 3-(thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl benzo[b]thiophene-2-carboxylate” is a related compound with the empirical formula C10H8O2S . It’s a heterocyclic compound, meaning it contains atoms of at least two different elements in its ring structure .
Synthesis Analysis
While specific synthesis methods for “Methyl 3-(thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate” are not available, thiophene derivatives can be synthesized through various methods . For example, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of “Methyl benzo[b]thiophene-2-carboxylate” is available as a 2D Mol file or as a computed 3D SD file . The InChI code provides a text representation of the molecule’s structure .Physical And Chemical Properties Analysis
“Methyl benzo[b]thiophene-2-carboxylate” is a solid with a melting point of 70-74 °C . Its molecular weight is 192.23 .Scientific Research Applications
Antimicrobial Applications
Thiophene derivatives have shown significant promise in antimicrobial applications. For instance, certain compounds have demonstrated a greater inhibitory effect against various organisms, including B. subtilis , E. coli , P. vulgaris , and S. aureus with minimum inhibitory concentration (MIC) values . The design and synthesis of novel antimicrobials targeting Gram-positive bacteria and mycobacterial species, including M. tuberculosis , have incorporated thiophene as a core structure due to its effectiveness .
Anticancer Activity
The anticancer potential of thiophene derivatives has been explored with some compounds exhibiting promising results. Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have been reported to show anticancer activity . This highlights the potential of thiophene-containing compounds in developing new cancer therapies.
Biological Activity
Thiophene-based analogs are increasingly being recognized as a class of biologically active compounds. They are crucial for medicinal chemists aiming to develop advanced compounds with diverse biological effects . This broad spectrum of activity makes them valuable in various scientific research applications.
Antioxidant Properties
Some thiophene derivatives exhibit antioxidant activities. Specifically, 3-amino thiophene-2-carboxamide derivatives have promoted high antioxidant activity with inhibition percentages ranging from 62.0% to 46.9% . This suggests their potential use in combating oxidative stress-related diseases.
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 3-(thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate is a derivative of thiophene, a class of compounds that have been shown to have a variety of biological effects Some thiophene derivatives have been shown to interact with theSTING (Stimulator of Interferon Genes) pathway .
Result of Action
The activation of the STING pathway by STING agonists can prime the innate immune responses, which can potentially lead to antitumor efficacy . .
properties
IUPAC Name |
methyl 3-(thiophene-2-carbonylamino)-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S2/c1-19-15(18)13-12(9-5-2-3-6-10(9)21-13)16-14(17)11-7-4-8-20-11/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUVLOMZPUVHCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.